Antitussive Potency: Dioxopromethazine vs. Codeine Phosphate in Clinical Double-Blind Trials
Dioxopromethazine demonstrates antitussive efficacy comparable to codeine phosphate without the latter's adverse effect profile. In a double-blind controlled clinical trial, 10 mg of dioxopromethazine produced equivalent cough suppression to 15 mg of codeine phosphate [1]. Additional pharmacological characterization indicates an antitussive effect approximately 6 to 11 times that of codeine on a milligram basis, with no associated drug resistance or addiction liability [2].
| Evidence Dimension | Antitussive potency (cough suppression efficacy) |
|---|---|
| Target Compound Data | 10 mg dioxopromethazine |
| Comparator Or Baseline | 15 mg codeine phosphate |
| Quantified Difference | Equivalent efficacy at 33% lower milligram dose (10 mg vs. 15 mg); or 6-11× potency on per-milligram basis |
| Conditions | Double-blind controlled clinical trial in patients with chronic bronchitis; subjective cough severity assessment |
Why This Matters
This establishes a procurement rationale based on opioid-sparing antitussive efficacy, critical for research applications requiring cough suppression without μ-opioid receptor-mediated confounds.
- [1] Editorial Board of Chinese Pharmacopoeia. Dioxopromethazine Hydrochloride Monograph. In: Pharmacopoeia of the People's Republic of China. 2020 Edition, Volume II. China Medical Science Press. View Source
- [2] GuideChem. Dioxopromethazine HCl Pharmacological Profile. GuideChem Chemical Network. View Source
